Bienvenue dans la boutique en ligne BenchChem!

Iron(II) isooctanoate

Oxidative polymerization Alkyd resin curing Cobalt-free drier

Iron(II) isooctanoate (CAS 93920-15-1), also referred to as iron(II) 2-ethylhexanoate or ferrous octoate, is a metal carboxylate with the molecular formula C₁₆H₃₀FeO₄ and a molecular weight of 342.25 g/mol. In this compound, the iron center is in the +2 oxidation state, coordinated by two branched C₈ isooctanoate (2-ethylhexanoate) ligands.

Molecular Formula C16H30FeO4
Molecular Weight 342.25 g/mol
CAS No. 93920-15-1
Cat. No. B8699494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(II) isooctanoate
CAS93920-15-1
Molecular FormulaC16H30FeO4
Molecular Weight342.25 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Fe+2]
InChIInChI=1S/2C8H16O2.Fe/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyWUQVMHPQRIQJMG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron(II) Isooctanoate (CAS 93920-15-1) – Technical Baseline for Scientific Procurement & Formulation Decisions


Iron(II) isooctanoate (CAS 93920-15-1), also referred to as iron(II) 2-ethylhexanoate or ferrous octoate, is a metal carboxylate with the molecular formula C₁₆H₃₀FeO₄ and a molecular weight of 342.25 g/mol [1]. In this compound, the iron center is in the +2 oxidation state, coordinated by two branched C₈ isooctanoate (2-ethylhexanoate) ligands [2]. The compound belongs to the broader class of metal 2-ethylhexanoates, which are valued for their solubility in non-polar organic solvents and their utility as homogeneous catalysts, oxidative drying agents, and precursors for metal oxide nanomaterials [3]. Commercially, iron octoate formulations are typically supplied at 4% or 6% iron content in mineral spirits, with the global market estimated at approximately USD 145 million in 2024 [4]. However, the procurement-relevant differentiation of the Fe(II) variant from its Fe(III) counterpart and from other metal carboxylates (Co, Mn, Zn) lies in specific, quantifiable performance attributes rather than generic compound-class claims.

Why Iron(II) Isooctanoate Cannot Be Generically Substituted – Key Drivers of Specification-Driven Selection


Metal carboxylates within the 2-ethylhexanoate family are not functionally interchangeable. The oxidation state of the iron center (Fe²⁺ vs. Fe³⁺), the identity of the metal (Fe vs. Co vs. Mn), and the ligand architecture collectively govern catalytic mechanism, thermal activation threshold, substrate compatibility, and end-product colour [1]. For example, cobalt(II) 2-ethylhexanoate is a potent ambient-temperature oxidative drier but faces regulatory pressure under REACH due to carcinogenicity reclassification, while iron-based alternatives eliminate this toxicological burden but operate through a fundamentally different redox pathway requiring elevated temperatures [2]. Similarly, Fe(II) and Fe(III) 2-ethylhexanoates are not interchangeable: Fe(III) functions as a Lewis acid catalyst for stereoselective Diels–Alder reactions achieving up to 98% diastereoisomeric excess [3], whereas Fe(II) participates in redox cycling essential for O₂ activation in oxidative polymerization [4]. Substituting without understanding these mechanistic and performance boundaries leads to under-cured films, off-specification polymer microstructure, or complete catalytic inactivity. The evidence below quantifies exactly where Fe(II) isooctanoate differentiates from its closest chemical analogues.

Quantitative Differential Evidence: Iron(II) Isooctanoate vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Oxidative Polymerization of Linseed Oil: Fe(II) 2-Ethylhexanoate vs. Co(II) and Mn(II) 2-Ethylhexanoates

In a direct head-to-head study, Lima et al. (2015) compared the catalytic performance of cobalt(II) 2-ethylhexanoate, manganese(II) 2-ethylhexanoate, and iron(II) 2-ethylhexanoate for the oxidative polymerization of linseed oil. Apparent kinetic constants (k_app) were determined from ln(viscosity) vs. time over an 18-hour evaluation period. The unmodified iron(II) carboxylate exhibited lower catalytic efficiency compared to cobalt(II) carboxylate. However, upon coordination with chelating nitrogen ligands (1,10-phenanthroline and derivatives), the iron chelate complexes achieved catalytic performances comparable to the cobalt carboxylate baseline while surpassing both the corresponding manganese and iron carboxylates [1]. This demonstrates that Fe(II) 2-ethylhexanoate serves as a viable cobalt replacement platform when appropriately ligand-activated, a differentiation that does not apply to the Fe(III) variant which functions primarily as a Lewis acid rather than a redox-active drier.

Oxidative polymerization Alkyd resin curing Cobalt-free drier

Pentadiene Polymerization: Iron Isooctanoate Catalyst System – Polymer Yield vs. Co-Catalyst Ratio

Chinese patent CN102190745A (Changchun Institute of Applied Chemistry, 2011) discloses an iron-based catalyst system for pentadiene (piperylene) polymerization comprising iron isooctanoate, a trialkylaluminum co-catalyst, and a phosphite electron donor [1]. In Embodiment 1, at a monomer-to-Fe molar ratio of 1500, [Al]/[Fe] = 10, [P]/[Fe] = 2, and 50°C for 4 hours, the polymer yield reached 96.4 wt%, with a polymer microstructure of 35.9% 1,4-units, 61.0% 1,2-units, and 3.1% 3,4-units. In Embodiment 2, reducing only the [Al]/[Fe] ratio to 5 (all other conditions identical) caused the yield to collapse to 3.2 wt% [1]. This stark 30-fold yield differential within the same patent demonstrates that the iron isooctanoate system is not intrinsically active but requires precise co-catalyst stoichiometry. This tunability is a differentiation from conventional cobalt- or nickel-based Ziegler-Natta systems, where metal identity alone often determines activity, and stands in contrast to iron(III) 2-ethylhexanoate, which is reported for butadiene polymerization but not for the pentadiene system with comparable microstructure control.

Diene polymerization Ziegler-Natta catalysis Polypiperylene

Oxidation of Ethyl Linoleate (Alkyd Resin Model): Fe(II) 2-Ethylhexanoate Co-Catalyst Dependence vs. Standalone Use

Miccichè et al. (2006) studied the oxidation and oligomerization of ethyl linoleate (EL), a model substrate for alkyd resins, using iron 2-ethylhexanoate (Fe-eh) in combination with ascorbic acid 6-palmitate (AsA6p) at molar ratios (AsA6p/Fe-eh) ranging from 0/1 to 4/1 [1]. With Fe-eh alone (ratio 0/1), EL oxidation exhibited an induction period (time lag) of up to 100 hours before onset. At the optimal AsA6p/Fe-eh molar ratio of 2/1, both oxidation and oligomerization rates were maximized, and the induction period was eliminated. Increasing the ratio above 2/1 caused a decrease in both oxidation and oligomerization rates [1]. This demonstrates that iron(II) 2-ethylhexanoate requires a sacrificial reductant (AsA6p) to generate the active oxidizing species, a mechanistic feature distinct from cobalt carboxylates which directly catalyze hydroperoxide decomposition without an induction period. This co-catalyst dependency is both a limitation (compared to cobalt) and a design lever (enabling temporal control of curing onset).

Alkyd oxidation Co-catalyst synergy Ascorbic acid palmitate

Thermal Activation Threshold: Iron Octoate (>130°C) vs. Cobalt Octoate (Ambient) – Baking vs. Air-Dry Formulation Fit

Iron octoate is characterized by a pronounced thermal activation threshold: it is effective as an oxidizing drying agent only at temperatures above 130°C , with some formulations requiring bake temperatures above 120°C [1]. This contrasts sharply with cobalt octoate, which is the most active surface drier at ambient drying conditions [2], and manganese octoate, which exhibits intermediate activity with both surface and through-drying capability [2]. Iron octoate is therefore suitable only for baking finishes and not for air-dry coatings at room temperature. Within the baking finish segment, however, iron octoate provides a distinct advantage: in comparison to linoleate, phthalate, and naphthenate-based driers, iron octoate delivers better color, odor, stability, and viscosity characteristics . Additionally, iron octoate has been reported to reduce orange-peel defects in black automotive bake finishes [1], a formulation benefit not attributed to cobalt or manganese octoates.

Paint drier Baking finish Thermal activation

Carbon Black Pigment Wetting & Dispersion: Iron Octoate Functional Differentiation from Co/Mn Driers

Iron octoate is documented as an effective wetting and dispersing agent specifically for carbon black and iron oxide pigments, a functional role not shared by cobalt or manganese octoates, which function primarily as oxidative drying catalysts . In practical formulation, titanium dioxide and carbon black pigments tend to absorb conventional driers from the binder matrix, resulting in loss of drying efficiency at the pigment–binder interface . Iron octoate mitigates this by preferentially wetting the pigment surface, thereby preventing drier adsorption and preserving catalytic activity throughout the film [1]. This dual functionality (auxiliary drier + pigment dispersant) reduces the need for separate wetting additives in dark-pigmented coating formulations. Iron octoate is limited to darkly pigmented coatings because it imparts a brownish-red color [1], a constraint not applicable to cobalt (violet tint) or manganese (brown tint, but suitable for lighter shades at low dosage).

Pigment dispersion Carbon black wetting Auxiliary drier

Metal Content & Formulation Strength: Iron Octoate 4% vs. 6% Grade Selection for Cost-Performance Optimization

Commercially, iron octoate is standardized into two primary grades: Iron Octoate 4% and Iron Octoate 6% (iron metal content w/w in mineral spirits) [1]. Iron(III) 2-ethylhexanoate is also available as a nominally 50% solution in mineral spirits with approximately 6% Fe content . The 4% and 6% grades represent the industry-standard segmentation for the global iron octoate market, which was valued at approximately USD 145 million in 2024 [1]. For comparison, cobalt octoate is commonly supplied at 6%, 8%, 10%, and 12% metal concentrations, and manganese octoate at 6%, 8%, and 10% [2]. The lower iron metal content in standard grades (4–6%) relative to cobalt (up to 12%) reflects both the higher molecular weight of the iron carboxylate complex and the functional role of iron as an auxiliary rather than primary drier. This metal-content differential directly impacts the use-level economics: achieving equivalent molar catalytic metal loading requires a larger mass of iron octoate product compared to cobalt octoate.

Formulation economics Iron content standardization Grade selection

Procurement-Guiding Application Scenarios for Iron(II) Isooctanoate Based on Quantitative Differentiation Evidence


Cobalt-Free Alkyd Baking Finish Formulations (>130°C Cure)

Iron(II) isooctanoate is the preferred auxiliary drier for dark-pigmented alkyd baking finishes operating above 130°C, where cobalt octoate is excluded due to REACH carcinogenicity concerns [1]. The compound's thermal activation threshold (>130°C) aligns precisely with industrial bake schedules, and its carbon black pigment wetting functionality eliminates the need for separate dispersing additives . Formulators should specify the 6% Fe grade for maximum metal delivery and co-formulate with a chelating nitrogen ligand (e.g., 1,10-phenanthroline) to boost catalytic efficiency to levels comparable to cobalt carboxylate, as demonstrated by Lima et al. (2015) [2]. The iron chelate approach enables cobalt-comparable drying performance without the regulatory liability.

Ziegler-Natta-Type Diene Polymerization with Microstructure Control

Iron isooctanoate serves as the iron precursor in ternary Ziegler-Natta catalyst systems (iron isooctanoate + trialkylaluminum + phosphite electron donor) for pentadiene polymerization [3]. Procurement specifications must include the co-catalyst components at defined molar ratios: the patent data show that [Al]/[Fe] = 10 is required to achieve >95% polymer yield, while [Al]/[Fe] = 5 results in only 3.2% yield [3]. The polymer microstructure (35.9% 1,4-; 61.0% 1,2-; 3.1% 3,4-units) is controlled by the electron donor identity and ratio [3]. This catalyst system should be evaluated against conventional cobalt- or neodymium-based diene polymerization catalysts where microstructure requirements differ.

Alkyd Resin Model Compound Oxidation with Temporal Curing Control

For research applications investigating the oxidative curing mechanism of alkyd resins, iron(II) 2-ethylhexanoate combined with ascorbic acid 6-palmitate at an optimal molar ratio of 2/1 (AsA6p/Fe-eh) provides a model system with a tunable induction period [4]. The compound alone exhibits a ~100-hour lag before oxidation onset, while the 2/1 co-catalyst ratio eliminates the lag entirely [4]. This tunability is valuable for studying curing kinetics and for designing coating systems where delayed curing onset is desirable (e.g., pot-life extension). Procurement of iron(II) isooctanoate for this application should be accompanied by the corresponding ascorbic acid ester co-catalyst.

Black Automotive Bake Finishes – Anti-Orange-Peel & Pigment Wetting

Iron octoate (4% or 6% Fe grade) is specifically recommended for black automotive bake finishes where its carbon black pigment wetting capability prevents drier adsorption, improves gloss, and reduces orange-peel surface defects . The brownish-red color contribution is irrelevant in black-pigmented systems, making this an ideal application where the colour limitation of iron octoate becomes neutral. Cobalt and manganese octoates do not provide the same pigment-wetting benefit and would require supplemental dispersing additives. The thermal activation requirement (>120–130°C) is met by standard automotive bake cycles .

Quote Request

Request a Quote for Iron(II) isooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.